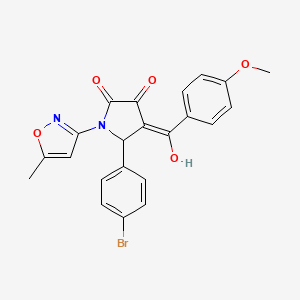![molecular formula C23H14Cl2N2O5 B5438106 4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B5438106.png)
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes cyano, dichloro, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core benzoic acid structure, followed by the introduction of the cyano, dichloro, and nitrophenyl groups through various chemical reactions. Common reagents used in these reactions include nitriles, chlorinating agents, and nitro compounds. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. Safety measures and environmental considerations are also crucial in the industrial production process to minimize the impact on workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-aminophenyl)methoxy]phenyl]ethenyl]benzoic acid: Similar structure but with an amino group instead of a nitro group.
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]ethenyl]benzoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O5/c24-20-10-15(9-18(12-26)16-3-5-17(6-4-16)23(28)29)11-21(25)22(20)32-13-14-1-7-19(8-2-14)27(30)31/h1-11H,13H2,(H,28,29)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGNDGLADNWLKG-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{4-[(6-chloropyridin-3-yl)methyl]morpholin-2-yl}ethyl)-N'-ethylurea](/img/structure/B5438031.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5438038.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-pyrazinecarboxamide](/img/structure/B5438039.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B5438048.png)


![N-cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5438068.png)
![1-(FURAN-2-CARBONYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5438078.png)

![N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide](/img/structure/B5438092.png)
![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5438093.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B5438107.png)
![1-(1-{[5-(1-methyl-1H-benzimidazol-2-yl)-2-furyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5438115.png)
![8-(2-methyl-5-propyl-4-pyrimidinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5438127.png)
